2,2-Diallylpiperidine

Description

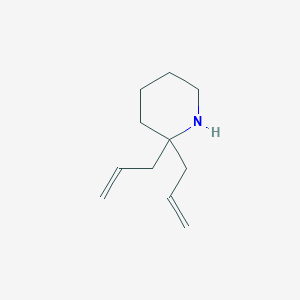

Structure

2D Structure

3D Structure

Properties

CAS No. |

91355-50-9 |

|---|---|

Molecular Formula |

C11H19N |

Molecular Weight |

165.27 g/mol |

IUPAC Name |

2,2-bis(prop-2-enyl)piperidine |

InChI |

InChI=1S/C11H19N/c1-3-7-11(8-4-2)9-5-6-10-12-11/h3-4,12H,1-2,5-10H2 |

InChI Key |

VPCIEXIKGLCPRS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCCN1)CC=C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,2 Diallylpiperidine

Asymmetric Synthesis Approaches to 2,2-Diallylpiperidine and its Chiral Derivatives

The asymmetric synthesis of piperidine (B6355638) derivatives is a critical area of research, aiming to produce enantiomerically pure compounds. For this compound and its chiral analogues, several sophisticated strategies have been developed.

Double Asymmetric Allylboration of Glutaraldehyde Derivatives

A notable strategy for the synthesis of a C2-symmetric 2,6-diallylpiperidine derivative, a precursor that can be conceptually related to this compound, involves the double asymmetric allylboration of glutaraldehyde. This method establishes the critical stereocenters in a single, highly controlled step. The subsequent aminocyclization and carbamation of the resulting diol afford the desired piperidine scaffold. This approach provides a powerful means to access chiral piperidine cores with defined stereochemistry at the 2 and 6 positions, which can then potentially be further manipulated.

Aminocyclization Reactions in Stereoselective Formation

Following the initial carbon-carbon bond-forming reactions, such as the aforementioned allylboration, aminocyclization is a crucial step in the formation of the piperidine ring. The stereochemical information installed in the acyclic precursor directs the cyclization process, leading to the stereoselective formation of the heterocyclic ring. The choice of nitrogen source and reaction conditions can influence the efficiency and stereochemical outcome of this ring-closure.

Methodologies for Controlling Diastereoselectivity (e.g., cis/trans selectivity)

While specific methodologies for controlling the diastereoselectivity in the synthesis of this compound are not extensively detailed in the reviewed literature, general principles for controlling cis/trans selectivity in disubstituted piperidines are well-established. These methods often rely on thermodynamic or kinetic control of the reaction. For instance, in the synthesis of 2,6-disubstituted piperidines, the choice of reducing agent during the final reduction of a cyclic imine or enamine intermediate can dictate the final diastereomeric ratio. Thermodynamic equilibration, often acid- or base-catalyzed, can be employed to favor the more stable diastereomer. In contrast, kinetically controlled reactions, often performed at low temperatures with sterically demanding reagents, can favor the formation of the less stable diastereomer. The specific application of these principles to achieve a desired cis or trans arrangement of substituents relative to the two allyl groups in a this compound derivative would depend on the specific synthetic route employed.

Enantioselective Routes to Chiral this compound Analogues

The development of enantioselective routes to chiral this compound analogues is a key objective for accessing specific stereoisomers. One conceptual approach involves the desymmetrization of a C2-symmetric precursor, such as a 2,6-diallylpiperidine derivative. This can be achieved by selectively reacting one of the two identical allyl groups, thereby breaking the symmetry of the molecule and generating a chiral, non-racemic product. Further chemical transformations can then be performed on the remaining functional groups to yield a variety of chiral this compound analogues.

Regioselective Functionalization Strategies

The regioselective formation of the piperidine ring with the desired substitution pattern is fundamental to the synthesis of this compound. This involves controlling where the substituents are placed on the heterocyclic core.

Alkylation and Arylation Methods for Piperidine Ring Formation

The introduction of the two allyl groups at the C2 position of the piperidine ring can be envisioned through the dialkylation of a suitable piperidine precursor. This typically involves the generation of an enolate or an equivalent nucleophilic species at the C2 position, followed by reaction with an allyl halide or another suitable allylating agent. Achieving geminal (at the same carbon) dialkylation can be challenging and may require specific strategies to facilitate the second alkylation event. The use of N-protected piperidones as starting materials allows for the generation of an enolate at the C2 position. Sequential alkylation with an allyl halide can then lead to the desired 2,2-diallyl substitution pattern. The choice of the nitrogen protecting group can influence the reactivity and stability of the enolate intermediate.

While arylation methods are a significant part of piperidine functionalization, the direct formation of a this compound via arylation is not a direct route. However, arylation techniques could be employed to modify other positions on a pre-formed this compound ring to create more complex analogues.

Below is a table summarizing the key synthetic strategies discussed:

| Synthetic Strategy | Key Features | Relevant Subsections |

| Asymmetric Allylboration | Creates key stereocenters early in the synthesis. | 2.1.1 |

| Aminocyclization | Forms the piperidine ring with stereocontrol. | 2.1.2 |

| Diastereoselectivity Control | Utilizes thermodynamic or kinetic control to favor specific diastereomers. | 2.1.3 |

| Enantioselective Routes | Employs desymmetrization of symmetric precursors to access chiral products. | 2.1.4 |

| Regioselective Alkylation | Introduces allyl groups at the C2 position via enolate chemistry. | 2.2.1 |

Approaches to Diallyl Substitution Pattern

The introduction of two allyl groups at the C2 position of a piperidine ring is a critical step in the synthesis of this compound. This geminal diallylation can be achieved through several methodologies, primarily involving the alkylation of piperidine precursors.

One common approach involves the α,α-diallylation of a suitable lactam precursor, such as a δ-valerolactam. The lactam provides an activated methylene (B1212753) group adjacent to the carbonyl, facilitating deprotonation and subsequent nucleophilic attack on an allyl halide. This process is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the enolate, followed by the sequential addition of an allyl electrophile (e.g., allyl bromide). The resulting 2,2-diallyl-δ-valerolactam can then be reduced to afford this compound.

Another strategy involves the direct diallylation of a piperidine derivative where the C2 position is part of an enamine or a metalloenamine. This method allows for the direct introduction of the allyl groups onto the pre-formed piperidine ring.

Furthermore, the construction of the diallyl-substituted quaternary center can be accomplished prior to the ring-closing step. For instance, the diallylation of a malonic ester derivative can be followed by a series of transformations to introduce the nitrogen-containing side chain, which then undergoes cyclization to form the piperidine ring.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of this compound is highly dependent on the rational design and preparation of appropriate precursors. These precursors must contain the necessary functional groups arranged in a manner that facilitates the key ring-forming and substitution reactions.

Bifunctionalized precursors are molecules that contain two reactive sites, which, upon reaction, lead to the formation of the piperidine ring. For the synthesis of this compound, these precursors are typically acyclic compounds that already incorporate the diallylated carbon atom.

A common strategy involves the use of a diallylated aldehyde or ketone as a key intermediate. For example, 2,2-diallylpent-4-enal can be synthesized and then subjected to a reductive amination reaction with a suitable amine, such as ammonia or a primary amine bearing a removable protecting group. The resulting amino-alkene can then undergo an intramolecular cyclization to form the piperidine ring.

Alternatively, a diallylated amino ester can serve as a precursor. The ester and amino groups can be strategically positioned to facilitate a Dieckmann condensation or a related cyclization reaction, leading to a piperidone intermediate that can be subsequently reduced to the desired piperidine. The synthesis of such precursors often starts from readily available materials like diethyl malonate, which can be diallylated and then further functionalized.

A notable example in the broader context of disubstituted piperidine synthesis is the cyclocondensation of acyclic 5-aminopent-2-enoate esters with aldehydes to yield tetrahydropyridine intermediates, which can be reduced to 3,4-disubstituted piperidines researchgate.net. While not directly yielding a 2,2-disubstituted product, this highlights the principle of using acyclic bifunctional precursors for piperidine synthesis.

Protective groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. creative-peptides.combiosynth.comnih.gov They are used to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions during the course of the synthesis. creative-peptides.comnih.gov The choice of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal at a later stage.

In the synthesis of this compound, the nitrogen atom of the piperidine ring or its precursor is often protected. Common nitrogen protecting groups include:

Boc (tert-butoxycarbonyl): This group is widely used due to its stability under a variety of conditions and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid). creative-peptides.com

Cbz (benzyloxycarbonyl): The Cbz group is stable to a range of non-reductive conditions and is typically removed by catalytic hydrogenation, a method that is compatible with many other functional groups.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase synthesis, providing an orthogonal protection strategy to acid-labile groups like Boc. creative-peptides.comnih.gov

For instance, during the synthesis of a bifunctional precursor, the amino group might be protected to prevent it from reacting during the diallylation of a nearby carbon center. Once the diallylation is complete, the protecting group can be removed to allow the nitrogen to participate in the ring-closing reaction. The strategic use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others, enabling complex molecular architectures to be built in a controlled manner. nih.gov

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can benefit from various catalytic methods, particularly for the crucial ring-formation step.

Transition metal catalysis has revolutionized the formation of heterocyclic rings. mdpi.com For the synthesis of piperidines, several transition metal-catalyzed reactions are of great importance. While direct examples for this compound are not extensively documented, analogous reactions for substituted piperidines suggest potential pathways.

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is widely used for the formation of cyclic alkenes. A precursor containing two terminal alkene functionalities, such as an N-protected diallylamine (B93489) derivative with an additional tethered alkene, could undergo RCM to form a tetrahydropyridine ring. Subsequent reduction would yield the piperidine.

Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile for a variety of C-C and C-N bond-forming reactions. mdpi.com Intramolecular hydroamination or amino-Heck reactions of suitable amino-alkene precursors could be employed to construct the piperidine ring.

Copper-Catalyzed Cyclizations: Copper-catalyzed reactions have also been developed for the synthesis of chiral piperidines. For example, an asymmetric cyclizative aminoboration of hydroxylamine esters has been used to synthesize 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This highlights the potential of copper catalysis in constructing complex piperidine cores.

The table below summarizes some transition metal-catalyzed methods applicable to the synthesis of substituted piperidines.

| Catalytic Method | Catalyst Example | Precursor Type | Product Type | Reference |

| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-containing amine | Tetrahydropyridine | researchgate.net |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | Hydroxylamine ester | 2,3-cis-disubstituted piperidine | nih.gov |

| C-H Activation/Arylation | Palladium complexes | N-aryl piperidine | 2-aryl piperidine | researchgate.net |

Acid catalysis provides a complementary approach to transition metal catalysis for the formation of the piperidine ring. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can be effective in promoting cyclization reactions.

Brønsted Acid Catalysis: Brønsted acids, such as triflic acid or sulfuric acid, can catalyze the intramolecular hydroamination of aminoalkenes. berkeley.edu The acid protonates the alkene, making it more electrophilic and susceptible to nucleophilic attack by the tethered amine. This method has been shown to be effective for the synthesis of various substituted pyrrolidines and piperidines in excellent yields. berkeley.edu The aza-Prins cyclization, another Brønsted acid-catalyzed reaction, involves the reaction of a homoallylic amine with an aldehyde to form a piperidine ring. nih.gov

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF3) or titanium tetrachloride (TiCl4), can also promote the cyclization of aminoalkenes. rsc.org They function by coordinating to the nitrogen atom or another functional group in the precursor, thereby activating the molecule towards cyclization. For example, Lewis acid-catalyzed ene cyclizations of aldehydes containing an amino group have been used to synthesize cis- and trans-3,4-disubstituted piperidines. mdma.ch

The table below provides examples of acid-catalyzed reactions for piperidine synthesis.

| Catalysis Type | Catalyst Example | Reaction Type | Product Type | Reference |

| Brønsted Acid | Triflic Acid (TfOH) | Intramolecular Hydroamination | Substituted Piperidine | berkeley.edu |

| Brønsted Acid | TfOH | Intramolecular Aldol-like Condensation | Pyridyl-substituted dehydro-piperidine | nih.gov |

| Lewis Acid | BF3·OEt2 | Ene Cyclization | 3,4-disubstituted piperidine | mdma.ch |

| Lewis Acid | BF3 | [2π+2σ] Cycloaddition | Azacycle-fused bicyclo[2.1.1]hexane | rsc.org |

Chemical Transformations and Derivatization of 2,2 Diallylpiperidine

The unique structure of 2,2-diallylpiperidine, featuring two reactive allyl groups attached to a quaternary carbon adjacent to a secondary amine, allows for a diverse range of chemical transformations. These reactions can be selectively performed at the allyl double bonds or the piperidine (B6355638) nitrogen, providing a versatile platform for the synthesis of complex nitrogen-containing heterocyclic structures.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Piperidine-Related Alkaloids

Piperidine (B6355638) alkaloids are a large and diverse family of natural products characterized by the presence of a piperidine ring. Many of these compounds exhibit significant biological activities. 2,2-Diallylpiperidine serves as a key chiral intermediate in the asymmetric synthesis of several of these important alkaloids.

General Strategies for Alkaloid Scaffold Construction utilizing this compound as a Chiral Intermediate

The synthetic utility of this compound in alkaloid synthesis often begins with the strategic manipulation of its two allyl groups. A common approach involves a hydroboration-oxidation sequence to convert the terminal alkenes of the allyl groups into primary alcohols. This transformation sets the stage for subsequent cyclization reactions to form the core structures of various alkaloids.

Another key strategy is the use of ring-closing metathesis (RCM), a powerful reaction that forms new rings by joining the two allyl groups. This method is particularly effective for constructing bicyclic and tricyclic alkaloid frameworks. The inherent chirality of the starting this compound directs the stereochemical outcome of these cyclizations, leading to the formation of specific stereoisomers of the target alkaloids.

Furthermore, the nitrogen atom within the piperidine ring can be functionalized, often with protecting groups like Boc (tert-butoxycarbonyl), to modulate its reactivity and influence the course of subsequent reactions. The strategic choice of protecting groups and reaction conditions allows for precise control over the construction of the final alkaloid scaffold.

Specific Examples of Asymmetric Alkaloid Synthesis (e.g., Indolizidine 209D, Solenopsin A, Porantheridine, Precoccinelline)

The versatility of this compound as a chiral building block is demonstrated in the total synthesis of several biologically active alkaloids.

Indolizidine 209D: An asymmetric synthesis of (+)-indolizidine 209D, an alkaloid isolated from the skin of neotropical frogs, has been achieved using a C2-symmetric 2,6-diallylpiperidine derivative. clockss.org The synthesis commences with the hydroboration of the diallylpiperidine to yield a diol. clockss.org This intermediate is then subjected to a series of transformations, including cyclization, to construct the characteristic indolizidine ring system. clockss.org This approach highlights the efficient transfer of chirality from the starting material to the final complex target. Other synthetic routes to Indolizidine 209D have also been developed, showcasing a variety of chemical strategies. researchgate.netnih.govnih.govorganic-chemistry.org

Solenopsin A: Solenopsin A is the major toxic component of fire ant venom. wikipedia.org While direct synthesis from this compound is less common, the synthesis of its core 2,6-disubstituted piperidine structure often employs strategies analogous to those used with diallylpiperidine derivatives. wikipedia.orgnih.gov These syntheses typically involve the controlled addition of alkyl chains to a piperidine precursor, highlighting the importance of stereocontrol in achieving the desired trans-configuration of the final product. wikipedia.org

Porantheridine: Porantheridine is another example of a piperidine alkaloid whose synthesis can be envisioned starting from a diallylpiperidine framework. The construction of its unique bridged tricyclic system would rely on intramolecular cyclization strategies, where the allyl groups serve as key reactive handles to form the necessary carbon-carbon bonds.

Precoccinelline (B15476410): This ladybug defense alkaloid possesses an azaphenalene skeleton. researchgate.net While its published syntheses often start from simpler precursors like 2,6-lutidine, the strategic principles of building the piperidine core and controlling stereochemistry are shared with syntheses originating from chiral piperidines. researchgate.netwikipedia.org The synthesis of precoccinelline involves the stereoselective formation of a cis-piperidine derivative, which is then elaborated to the final tricyclic structure. wikipedia.org

Table 1: Examples of Alkaloids Synthesized Using Piperidine-Based Chiral Building Blocks

| Alkaloid | Source | Key Synthetic Strategy |

|---|---|---|

| Indolizidine 209D | Neotropical "poison dart" frog | Asymmetric synthesis from C2-symmetric 2,6-diallylpiperidine via hydroboration and cyclization. clockss.orgorganic-chemistry.org |

| Solenopsin A | Fire ant venom | Synthesis of the 2,6-disubstituted piperidine core via stereocontrolled alkylation. wikipedia.orgnih.gov |

Desymmetrization Strategies in Complex Target Synthesis

Desymmetrization is a powerful synthetic strategy that involves the selective transformation of one of two identical functional groups in a symmetrical molecule. nih.gov In the context of this compound, which possesses two enantiotopic allyl groups, desymmetrization allows for the creation of multiple stereocenters in a single, highly controlled step.

A notable example is the use of palladium-catalyzed carboamination reactions to desymmetrize meso-2,5-diallylpyrrolidinyl ureas, which are structurally related to diallylpiperidines. nih.gov This reaction simultaneously forms a new carbon-nitrogen and carbon-carbon bond, generating products with three new stereocenters with good diastereoselectivity and enantioselectivity. nih.gov Such strategies are highly efficient for constructing complex, enantioenriched molecules from simple, achiral starting materials. These methods provide a concise route to valuable bicyclic urea (B33335) scaffolds, which can be further elaborated into more complex targets like the batzelladine alkaloids. nih.gov

Development of Medicinal Chemistry Scaffolds

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in many biologically active compounds and approved drugs. nih.govnih.govmdpi.com this compound and its derivatives serve as valuable starting points for the creation of novel heterocyclic frameworks with potential pharmacological relevance.

Design and Synthesis of Novel Heterocyclic Frameworks with Potential Pharmacological Relevance (Focus on scaffold generation, not specific drug effects)

The two allyl groups of this compound offer a gateway to a wide array of novel heterocyclic structures. Through reactions like ring-closing metathesis, cycloadditions, and other intramolecular cyclizations, chemists can construct diverse and complex molecular scaffolds. nih.gov For instance, the diallyl functionality can be used to build fused or bridged ring systems, leading to three-dimensionally complex molecules that are of great interest in drug discovery for exploring new chemical space. researchgate.net

The development of these novel scaffolds is a key aspect of modern medicinal chemistry. nih.gov By creating libraries of compounds based on a central piperidine core but with diverse appended ring systems, chemists can systematically explore the structure-activity relationships of new compound classes. This approach is crucial for identifying new lead compounds for drug development programs.

Role as a Key Intermediate for Functionalized Piperidine Derivatives

Beyond its use in constructing complex ring systems, this compound is a valuable intermediate for synthesizing a wide range of functionalized piperidine derivatives. The allyl groups can be transformed into a variety of other functional groups, such as alcohols, aldehydes, carboxylic acids, and amines. clockss.org

This functional group diversity allows for the synthesis of piperidine derivatives with tailored properties. For example, the introduction of polar functional groups can improve a molecule's solubility and pharmacokinetic properties. The ability to readily modify the diallylpiperidine core makes it a versatile platform for creating libraries of compounds for high-throughput screening in drug discovery programs. The enantioenriched nature of these derivatives is particularly important, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov The synthesis of enantioenriched 2-alkyl piperidines, for example, can be achieved through the asymmetric reduction of corresponding pyridinium (B92312) salts, leading to valuable building blocks for pharmaceuticals. nih.gov

Utility in Organic Synthesis as Ligands and Auxiliaries

The utility of a molecule in organic synthesis is often dictated by its functional groups and stereochemistry. The diallyl substitution at the C2 position of the piperidine ring in this compound offers intriguing possibilities for its application as both a ligand for transition metal catalysis and as a chiral auxiliary to control stereoselectivity in asymmetric synthesis.

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a potential coordination site for metal centers. studymind.co.uk Furthermore, the two allyl groups can also participate in coordination, potentially rendering this compound a bidentate or even a tridentate ligand, depending on the conformational flexibility and the nature of the metal. The development of ligands is crucial for advancing transition metal-catalyzed reactions, which are fundamental to modern organic synthesis. digitellinc.comrsc.org For instance, piperidine-based ligands have been successfully employed in various catalytic transformations. While specific examples involving this compound are not documented, the general principles of ligand design suggest its potential applicability.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. researchgate.net These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. The piperidine scaffold has been effectively utilized in the design of chiral auxiliaries for various asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.netnih.gov A chiral version of this compound could, in principle, serve as a chiral auxiliary. The steric bulk and the specific orientation of the diallyl groups could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Table 1: Potential Synthetic Routes to Substituted Piperidines

| Reaction Type | Description | Potential Applicability to this compound Synthesis |

| N-Allylation | Introduction of an allyl group onto the nitrogen atom of a piperidine derivative. | While this modifies the nitrogen, subsequent C-allylation would be required. |

| C-Allylation | Direct introduction of allyl groups at a carbon atom of the piperidine ring. | Geminal diallylation at the C2 position could be a direct route, potentially via deprotonation and reaction with an allyl halide. |

| Cyclization | Formation of the piperidine ring from an acyclic precursor already containing the diallyl moiety. | A δ-amino ketone or aldehyde with two allyl groups at the α-position could undergo cyclization. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a diene precursor using a transition metal catalyst. | A precursor with two allyl groups and a nitrogen-tethered alkene could potentially cyclize to form a tetrahydropyridine, which could then be reduced. nih.gov |

The synthesis of complex molecules often relies on the use of well-defined building blocks that introduce specific structural motifs and stereochemistry. rsc.org Chiral piperidine derivatives are highly sought-after building blocks in drug discovery and natural product synthesis. acs.orgnih.gov The development of efficient methods to access enantiomerically pure substituted piperidines is an active area of research. acs.orgnih.gov

While no specific synthesis of enantiopure this compound has been reported, several strategies for the stereoselective synthesis of 2-substituted and 2,2-disubstituted piperidines could be envisioned for its preparation. cdnsciencepub.comresearchgate.net These methods often employ chiral auxiliaries, chiral catalysts, or start from the chiral pool. For example, the diastereoselective alkylation of a chiral piperidine enamine or enolate with an allyl halide could potentially be a viable route. Alternatively, a chiral catalyst could be employed in a cyclization reaction to form the piperidine ring with control over the stereocenter at C2.

The presence of two allyl groups in this compound offers a handle for further synthetic transformations. These double bonds can participate in a variety of reactions, such as cross-metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functionalities. This versatility would make this compound a valuable intermediate for the synthesis of more complex piperidine-containing targets.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Stereochemical and Conformational Analysis

Spectroscopic methods are paramount in the detailed structural investigation of 2,2-diallylpiperidine, providing insights into its connectivity, stereochemistry, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the environment of each nucleus.

In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the chemical shifts and coupling constants are highly dependent on the conformation of the six-membered ring and the orientation of its substituents. For this compound, the piperidine ring typically adopts a chair conformation. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The allyl group protons would present characteristic signals, including multiplets for the methine proton (-CH=) and the terminal vinyl protons (=CH₂), as well as a doublet for the allylic methylene (B1212753) protons (-CH₂-CH=).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. In substituted piperidines, the chemical shifts of the ring carbons are indicative of the substituent effects and the ring conformation. For instance, in variously substituted 2,6-diarylpiperidin-4-one O-benzyloximes, the order of the ¹³C chemical shift magnitude due to oximination was found to be C-2 > C-6 > C-3 > C-5. nih.gov Similar effects would be expected in this compound, where the C-2 carbon, being a quaternary carbon bearing two allyl groups, would have a distinct chemical shift.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially for complex structures. These techniques help in establishing the connectivity between protons and carbons, confirming the diallyl substitution pattern at the C-2 position of the piperidine ring. Dynamic NMR studies can also provide information on conformational exchange processes, such as ring inversion. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidine Scaffolds

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 2,6-diarylpiperidin-4-one O-benzyloxime | H-2a > H-6a > H-5e > H-3e > H-3a > H-5a | C-2 > C-6 > C-3 > C-5 | nih.gov |

| N,N'-substituted piperazines | Conformational isomers observed due to amide bond rotation and ring inversion | - | nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org |

This table presents generalized data from related structures to illustrate the expected NMR characteristics.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)

Chiroptical techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary tool in this regard.

For a chiral molecule, its enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration. In a study of the chiral piperidine fungicide fenpropidin (B1672529), electronic circular dichroism was successfully used to confirm the absolute configuration of its enantiomers. nih.gov The S-(-)-fenpropidin and R-(+)-fenpropidin enantiomers were eluted separately from a chiral column and their absolute configurations were assigned based on their CD spectra. nih.gov

A similar approach can be applied to this compound. After separating the enantiomers, their CD spectra can be recorded. The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the intensity of its CD signal to that of an enantiopure standard. Theoretical calculations of the CD spectrum for a proposed absolute configuration can also be compared with the experimental spectrum to aid in the assignment.

Mass Spectrometry for Elucidation of Reaction Products and Intermediates (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for identifying products, byproducts, and reaction intermediates in the synthesis of this compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would be characteristic of the piperidine ring and the allyl substituents. Common fragmentation pathways for piperidine alkaloids include the loss of substituents and cleavage of the piperidine ring. scielo.br The fragmentation of piperidine-containing ligands can be significantly influenced by the presence of a metal ion in coordination complexes, which can be useful in deducing binding sites. nih.gov

For instance, in the analysis of fatty acids, piperidide derivatives provide more diagnostic fragmentation patterns compared to methyl esters, allowing for a clearer structural elucidation. nih.gov This suggests that derivatization of the nitrogen in this compound could be a strategy to achieve more informative fragmentation in MS analysis. ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is particularly useful for characterizing the fragmentation of piperidine alkaloids and identifying new compounds in complex mixtures. scielo.br

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, obtaining a single crystal of one of its enantiomers or a diastereomeric salt allows for its precise structural elucidation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry.

While no crystal structure for this compound is publicly available, the structures of several other 2,2-disubstituted piperidines have been reported. For example, the crystal structures of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) and 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione both show the piperidine ring in a chair conformation. nih.govnih.govresearchgate.net In the structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring also adopts a chair conformation. who.int These findings suggest that the piperidine ring in this compound is also likely to exist in a chair conformation in the solid state.

In cases where obtaining a single crystal of the target compound is challenging, the formation of a crystalline diastereomeric salt with a chiral resolving agent of known absolute configuration can be a viable strategy. The crystal structure of the diastereomeric salt will reveal the relative stereochemistry between the resolving agent and the target molecule, thereby allowing the assignment of the absolute configuration of the latter.

Table 2: Crystallographic Data for Representative Substituted Piperidines

| Compound | Crystal System | Space Group | Conformation of Piperidine Ring | Reference |

| 2,2-dichloro-1-(piperidin-1-yl)ethanone | Monoclinic | P2₁/c | Chair | nih.govresearchgate.net |

| 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione | Monoclinic | P2₁/c | Chair | nih.gov |

| 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate | Monoclinic | P2₁/c | Chair | who.int |

Chromatographic Methods for Purification and Separation of Isomers and Related Compounds (e.g., HPLC)

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and powerful method for these purposes.

The separation of enantiomers of this compound can be achieved using a chiral stationary phase (CSP) in HPLC. mdpi.comcsfarmacie.cz These CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For example, an innovative chiral UPLC-MS/MS method was developed for the enantioselective determination of the chiral piperidine fungicide fenpropidin using a Lux cellulose-3 column. nih.gov

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

HPLC is also crucial for the purification of this compound from starting materials, reagents, and byproducts. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for the purification of organic compounds. Normal-phase HPLC, with a polar stationary phase and a nonpolar mobile phase, can also be employed. The choice of the chromatographic mode and conditions depends on the polarity of this compound and the impurities to be removed.

Computational and Mechanistic Investigations of 2,2 Diallylpiperidine Reactivity

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the mechanisms of reactions involving 2,2-diallylpiperidine. A primary focus of such investigations is the intramolecular cyclization of the diallyl moiety, a reaction that can lead to the formation of new ring systems. Density Functional Theory (DFT) calculations have been effectively employed to study the radical cyclization of analogous N,N-diallylammonium compounds. nih.gov These studies reveal that the activation energies for the formation of five-membered rings are influenced by substitution on the nitrogen atom. nih.gov For instance, methyl substitution on the nitrogen in diallylamine (B93489) derivatives has been shown to lower the activation barrier for cyclization, a phenomenon attributed to the reduction of gauche interactions in the transition state. nih.gov

A key reaction pathway for compounds like this compound is hydroamination, where an N-H bond adds across one of the allyl double bonds. Computational studies on late transition-metal catalyzed hydroamination have detailed the mechanistic steps, which often involve catalyst-substrate coordination, migratory insertion, and product release. nih.gov For intramolecular hydroamination, a proposed mechanism involves a four-membered transition state leading to a cyclic product. libretexts.org The feasibility of such pathways for this compound can be assessed through transition state theory, locating the transition state structures and calculating the associated energy barriers.

Another potential reaction is an intramolecular Diels-Alder cycloaddition, where one allyl group acts as the diene and the other as the dienophile. Theoretical investigations into the intramolecular Diels-Alder reactions of N-allyl-N-(2-furylmethyl)amides have demonstrated that the cycloaddition is governed by both the steric bulk and the electronic nature of the substituents. researchgate.net Similar computational approaches can be applied to this compound to determine the favorability of such a transformation and to predict the stereochemical outcome.

Molecular Modeling and Conformational Analysis

The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Molecular modeling techniques, particularly conformational analysis, are crucial for understanding the spatial arrangement of the piperidine (B6355638) ring and the appended allyl groups. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky diallyl substituents at the C2 position can influence the conformational equilibrium, potentially leading to the population of twist-boat or boat conformers.

Conformational analysis of substituted piperidines has been successfully performed using DFT calculations. nih.govnih.gov These studies allow for the determination of the relative energies of different conformers and the energy barriers for their interconversion. For this compound, a thorough conformational search would identify the most stable arrangements of the allyl chains relative to the piperidine ring. The orientation of these chains (axial vs. equatorial in a hypothetical sense, or more complex arrangements in non-chair conformations) will significantly impact their accessibility for reaction.

| Conformer | Relative Energy (kcal/mol) | Description |

| Chair (equatorial-like allyl) | 0.00 | The most stable conformer with the piperidine ring in a chair conformation and the allyl groups in positions that minimize steric hindrance. |

| Chair (axial-like allyl) | 3-5 | A higher energy chair conformer where one or both allyl groups occupy more sterically hindered positions. |

| Twist-Boat | 5-7 | A flexible conformation that can be an intermediate in the interconversion of chair forms. |

| Boat | 6-8 | A high-energy conformation generally disfavored due to eclipsing interactions. |

| Note: This table presents hypothetical relative energy ranges for the conformers of this compound based on known values for substituted piperidines. Actual values would require specific computational studies. |

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity Profiles

Quantum chemical calculations provide a quantitative understanding of the electronic structure of this compound, which is fundamental to its reactivity. Methods like DFT can be used to calculate a range of molecular properties that serve as reactivity descriptors.

One important set of descriptors are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where nucleophilic attack is likely to occur from. Conversely, the LUMO's energy and distribution point to the molecule's electron-accepting ability and the likely sites for electrophilic attack. For this compound, the HOMO is expected to be localized on the nitrogen atom and the π-systems of the allyl groups, while the LUMO would be associated with the σ* orbitals of the C-C bonds or the π* orbitals of the allyl groups.

DFT-based reactivity indices, such as Fukui functions and the dual descriptor, offer a more nuanced picture of reactivity. elsevierpure.com These indices can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For example, in the context of cyclopolymerization of diallyl monomers, the dual descriptor has been shown to effectively predict the regioselectivity (exo vs. endo cyclization), highlighting the importance of stereoelectronic effects. elsevierpure.com Similar calculations on this compound could predict the most likely sites for initial bond formation in cyclization or addition reactions.

| Reactivity Descriptor | Significance for this compound |

| HOMO Energy | Indicates the propensity to react with electrophiles. |

| LUMO Energy | Indicates the propensity to react with nucleophiles. |

| Fukui Function (f+) | Identifies the most likely sites for nucleophilic attack. |

| Fukui Function (f-) | Identifies the most likely sites for electrophilic attack. |

| Dual Descriptor | Distinguishes between sites prone to nucleophilic versus electrophilic attack, aiding in predicting regioselectivity. |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

The presence of a chiral center, which can be generated during reactions of this compound, makes the prediction of stereochemical outcomes a critical aspect of its computational investigation. Asymmetric transformations, such as enantioselective cyclization or hydroamination, could potentially yield a variety of stereoisomers.

Computational methods have been developed to predict the stereoselectivity of reactions with reasonable accuracy. For instance, the stereochemical outcome of an N-iminium ion cyclization, a reaction type related to potential transformations of this compound derivatives, has been rationalized by considering the stereoelectronic effects of the reacting partners. nih.gov

A powerful approach for predicting stereoselectivity involves the use of transition state force fields (TSFFs). These are specialized force fields that are parameterized using quantum mechanical calculations of the transition state. By performing molecular mechanics calculations with these TSFFs, it is possible to rapidly sample the conformational space of the transition state and determine the relative energies of the pathways leading to different stereoisomers. This method has been successfully applied to predict the enantiomeric excess in various catalytic asymmetric reactions. For this compound, such an approach could be used to screen potential chiral catalysts for a desired asymmetric transformation and to gain insight into the factors that control the stereochemical outcome.

| Computational Method | Application to this compound | Predicted Outcome |

| Transition State Modeling (DFT) | Analysis of diastereomeric transition states in cyclization reactions. | Prediction of the favored diastereomer. |

| Transition State Force Fields (TSFF) | Virtual screening of chiral catalysts for asymmetric hydroamination. | Identification of catalysts that could lead to high enantiomeric excess. |

| ONIOM (Hybrid QM/MM) | High-level calculation of the reacting core in a large system to predict endo/exo and diastereofacial selectivity. | Accurate prediction of the major stereoisomer in complex reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.